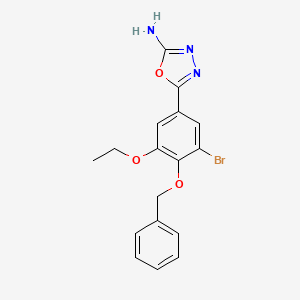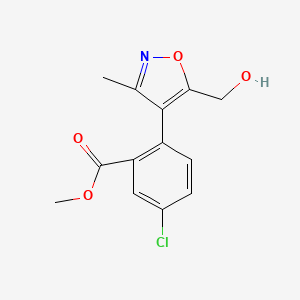
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an ethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate and a suitable carboxylic acid derivative to form the oxadiazole ring.
-
Step 1: Preparation of 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde
Reagents: Benzyloxybenzene, bromine, ethyl iodide, and a suitable base.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
-
Step 2: Cyclization to form the oxadiazole ring
Reagents: Hydrazine hydrate, carboxylic acid derivative (e.g., acetic anhydride).
Conditions: The reaction is conducted under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc in hydrochloric acid or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to bind to specific proteins and enzymes.
Wirkmechanismus
The mechanism of action of 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of various oxadiazole derivatives.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Known for its antimicrobial and antioxidant properties.
4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it more versatile in forming stable complexes with metals and interacting with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C17H16BrN3O3 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
5-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-22-14-9-12(16-20-21-17(19)24-16)8-13(18)15(14)23-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,19,21) |
InChI-Schlüssel |
HYFRVKGFGUZQRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)



![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)




![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)

![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)
